N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(2-methylphenoxy)acetamide N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(2-methylphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.: 1797681-39-0
VCID: VC4155842
InChI: InChI=1S/C17H21N3O3/c1-12-5-3-4-6-16(12)23-11-17(21)18-9-14-13-10-22-8-7-15(13)20(2)19-14/h3-6H,7-11H2,1-2H3,(H,18,21)
SMILES: CC1=CC=CC=C1OCC(=O)NCC2=NN(C3=C2COCC3)C
Molecular Formula: C17H21N3O3
Molecular Weight: 315.373

N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(2-methylphenoxy)acetamide

CAS No.: 1797681-39-0

Cat. No.: VC4155842

Molecular Formula: C17H21N3O3

Molecular Weight: 315.373

* For research use only. Not for human or veterinary use.

N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(2-methylphenoxy)acetamide - 1797681-39-0

Specification

CAS No. 1797681-39-0
Molecular Formula C17H21N3O3
Molecular Weight 315.373
IUPAC Name N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2-(2-methylphenoxy)acetamide
Standard InChI InChI=1S/C17H21N3O3/c1-12-5-3-4-6-16(12)23-11-17(21)18-9-14-13-10-22-8-7-15(13)20(2)19-14/h3-6H,7-11H2,1-2H3,(H,18,21)
Standard InChI Key ZNTJSZITGHSNIC-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1OCC(=O)NCC2=NN(C3=C2COCC3)C

Introduction

Chemical Identity

Chemical Name: N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(2-methylphenoxy)acetamide
Molecular Formula: Not explicitly provided but inferred from the name.
Core Structure: The compound features a pyrano[4,3-c]pyrazole scaffold functionalized with a methyl group and linked to an acetamide moiety substituted with a 2-methylphenoxy group.

Structural Components

The compound integrates three key functional groups:

  • Pyrano[4,3-c]pyrazole Core:

    • This bicyclic heterocyclic system contains both oxygen (pyran) and nitrogen (pyrazole) atoms.

    • Known for its biological relevance in drug design due to its ability to interact with enzymes and receptors.

  • Acetamide Linkage:

    • The acetamide group contributes to hydrogen bonding potential, enhancing solubility and bioactivity.

  • 2-Methylphenoxy Substituent:

    • This aromatic ether group adds hydrophobicity and may influence the compound's interaction with lipid membranes or hydrophobic pockets in proteins.

Synthesis Pathway

While specific synthesis details for this compound are not directly available, the following general steps are plausible based on related compounds:

  • Formation of Pyrano[4,3-c]pyrazole Scaffold:

    • Typically synthesized via cyclization reactions involving pyrazoles and aldehydes/ketones under acidic or basic conditions.

  • Introduction of Methyl Group:

    • Methylation of the pyrazole nitrogen using methyl iodide or dimethyl sulfate.

  • Attachment of Acetamide Moiety:

    • Reaction of the pyrano[4,3-c]pyrazole derivative with chloroacetamide or similar reagents.

  • Substitution with 2-Methylphenoxy Group:

    • Nucleophilic substitution using 2-methylphenol and appropriate activating agents (e.g., alkyl halides).

Potential Applications

The structural features suggest several possible uses:

  • Pharmaceutical Research:

    • The pyrano[4,3-c]pyrazole core is associated with antimicrobial, anti-inflammatory, and anticancer activities.

    • The acetamide group may enhance interactions with biological targets such as enzymes or receptors.

  • Material Science:

    • Aromatic ethers like the 2-methylphenoxy group can contribute to thermal stability and electronic properties in polymers or coatings.

  • Chemical Biology Tools:

    • The compound could serve as a scaffold for designing probes to study enzyme inhibition or receptor binding.

Related Compounds

Several derivatives of pyrano[4,3-c]pyrazoles have been reported in literature for their diverse biological activities:

Compound NameActivity/UseReference
1-Methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl methanamine Potential precursor for drug developmentPubChem CID: 138991108
Pyrano[4,3-c]pyrazole-carbaldehyde Intermediate in organic synthesisPubChem CID: 83863032

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